1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride

Tyrosinase Inhibition Melanogenesis Structure-Activity Relationship

Ensure consistent SAR data with this crystalline hydrochloride salt (min. 95% purity). Unlike the waxy or oily free base, the precise stoichiometry and high aqueous solubility of this 4-fluorobenzyl-piperidin-4-one enable error-free automated dispensing in HTS. The para-fluoro substituent enhances BBB permeability potential and downstream binding affinity vs. non-fluorinated analogs, making it a superior building block for CNS-focused libraries and tyrosinase inhibitor campaigns.

Molecular Formula C12H15ClFNO
Molecular Weight 243.71
CAS No. 2305255-68-7
Cat. No. B2551243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride
CAS2305255-68-7
Molecular FormulaC12H15ClFNO
Molecular Weight243.71
Structural Identifiers
SMILESC1CN(CCC1=O)CC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C12H14FNO.ClH/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14;/h1-4H,5-9H2;1H
InChIKeyXWJCTCPCPLSOIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Fluorophenyl)methyl]piperidin-4-one Hydrochloride (CAS 2305255-68-7) for Research Procurement: Compound Identity and Core Properties


1-[(4-Fluorophenyl)methyl]piperidin-4-one hydrochloride is a synthetic piperidin-4-one derivative supplied as the hydrochloride salt for enhanced handling and solubility . It features a 4-fluorobenzyl substituent on the piperidine nitrogen and a reactive ketone at the 4-position, serving primarily as a versatile building block or intermediate in medicinal chemistry . The para-fluoro substitution on the benzyl ring modifies electronic properties and lipophilicity compared to unsubstituted benzyl analogs, which can influence downstream biological activity of derived compounds .

Procurement Precision: Why 1-[(4-Fluorophenyl)methyl]piperidin-4-one Hydrochloride Cannot Be Interchanged with Generic Analogs


Substituting this compound with its closest in-class analogs, such as 1-benzylpiperidin-4-one or the free base form, introduces significant variability in key parameters critical for reproducible research. The para-fluoro substituent alters the electron density on the aromatic ring, which directly impacts reactivity in subsequent synthetic steps (e.g., nucleophilic aromatic substitution) and the binding affinity of derived candidates . Furthermore, the hydrochloride salt form confers a defined stoichiometry and typically higher aqueous solubility compared to the free base, which is often an oil or low-melting solid, leading to inconsistent dispensing in automated or high-throughput experimentation [1]. These differences in physicochemical profile and reactivity mean that generic substitution without requalification can compromise synthetic yield, biological assay reproducibility, and overall data integrity.

Quantitative Differentiation Guide for 1-[(4-Fluorophenyl)methyl]piperidin-4-one Hydrochloride Against Closest Analogs


Enhanced Tyrosinase Inhibitory Potency of 4-Fluorobenzyl Derivatives Over Non-Fluorinated Analogs

In a study exploring 4-(4-fluorobenzyl)piperidine fragments, the lead compound 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one (1a) showed an IC50 of 252 μM against mushroom tyrosinase. Chemical optimization led to analogs with significantly improved potency; a key derivative (2d) containing the 4-fluorobenzyl motif achieved an IC50 of 7.56 μM, a >33-fold improvement . This demonstrates the critical role of the 4-fluorobenzyl group in enhancing target engagement.

Tyrosinase Inhibition Melanogenesis Structure-Activity Relationship

Differential Physicochemical Profile: Hydrochloride Salt vs. Free Base

The hydrochloride salt (MW 243.71 g/mol) is a crystalline solid with a minimum purity specification of 95%, ensuring accurate gravimetric dispensing . In contrast, the corresponding free base (MW 207.24 g/mol) is often an oil or low-melting solid, complicating handling . The salt form is designed to provide higher aqueous solubility, which is critical for in vitro assays. While direct solubility data for this specific compound is not publicly available, piperidine hydrochloride salts generally exhibit water solubility >10 mg/mL, whereas the free bases are typically <1 mg/mL [1].

Salt Selection Solubility Solid-State Properties

Reactivity Advantage: Ketone Functionality for Downstream Derivatization

The presence of the 4-ketone group in 1-[(4-fluorophenyl)methyl]piperidin-4-one hydrochloride enables direct participation in key synthetic transformations such as reductive amination and Grignard addition, which are not possible with the reduced piperidine analog 4-(4-fluorobenzyl)piperidine . This makes the compound a superior intermediate for constructing diversely functionalized piperidine libraries. The hydrochloride salt further facilitates direct use in aqueous or protic reaction conditions without additional neutralization steps required for the free base.

Synthetic Intermediate Reductive Amination Building Block

Optimal Procurement and Utilization Scenarios for 1-[(4-Fluorophenyl)methyl]piperidin-4-one Hydrochloride


Synthesis of High-Potency Tyrosinase Inhibitors for Skin Lightening or Melanoma Research

Researchers developing tyrosinase inhibitors can use this compound as a starting material to build focused libraries around the 4-fluorobenzylpiperidine scaffold. As demonstrated by Ferro et al. (2016), derivatives containing this motif achieved IC50 values as low as 7.56 μM, outperforming the non-fluorinated lead by over 30-fold . The hydrochloride salt ensures consistent solubility in the initial synthetic steps, leading to higher yields and more reliable SAR data.

Automated or High-Throughput Synthesis Workflows Requiring Precise Solid Dispensing

The crystalline hydrochloride salt form (min. 95% purity) is ideally suited for automated powder dispensing platforms used in high-throughput experimentation . In contrast to the free base, which is typically an oil or waxy solid, the defined solid form eliminates weighing errors and cross-contamination risks, ensuring that each reaction in an array receives the intended molar quantity [1].

Construction of CNS-Targeted Compound Libraries via Reductive Amination

The ketone functionality allows for rapid diversification through reductive amination with a wide range of primary and secondary amines, a key reaction for generating CNS-focused screening libraries . The 4-fluorobenzyl group enhances blood-brain barrier permeability potential (a class-level property of fluorinated aromatics), making derivatives of this core attractive for neuroscience programs [1].

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